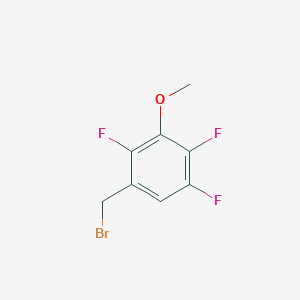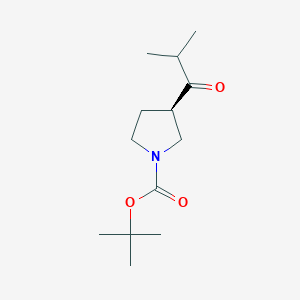![molecular formula C40H63ClN4O10S B13648268 (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-PEG6-C4-Cl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
The synthesis of (S,R,S)-AHPC-PEG6-C4-Cl involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and purity of the final product. The synthetic route typically begins with the preparation of the AHPC (aryl hydrocarbon receptor protein complex) core, followed by the attachment of the PEG6 (polyethylene glycol with six ethylene glycol units) linker. The final step involves the introduction of the C4-Cl (chlorine-substituted carbon chain) moiety. Industrial production methods often employ automated synthesis techniques to scale up the production while maintaining high purity and yield.
Analyse Des Réactions Chimiques
(S,R,S)-AHPC-PEG6-C4-Cl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the C4-Cl moiety. Typical reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
(S,R,S)-AHPC-PEG6-C4-Cl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins involved in disease processes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-PEG6-C4-Cl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is crucial for its potential therapeutic applications, as it can lead to targeted effects with minimal off-target interactions.
Comparaison Avec Des Composés Similaires
(S,R,S)-AHPC-PEG6-C4-Cl can be compared with other similar compounds, such as:
(R,S,R)-AHPC-PEG6-C4-Cl: This compound has a different stereochemistry, which can lead to variations in its reactivity and biological interactions.
(S,R,S)-AHPC-PEG4-C4-Cl: With a shorter PEG linker, this compound may have different solubility and bioavailability properties.
(S,R,S)-AHPC-PEG6-C4-Br: Substituting the chlorine atom with bromine can alter the compound’s reactivity and potential applications. The uniqueness of (S,R,S)-AHPC-PEG6-C4-Cl lies in its specific stereochemistry and the presence of the PEG6 linker, which enhances its solubility and ability to interact with biological molecules.
Propriétés
Formule moléculaire |
C40H63ClN4O10S |
|---|---|
Poids moléculaire |
827.5 g/mol |
Nom IUPAC |
1-[2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47) |
Clé InChI |
XIGXWMDJELQVSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)
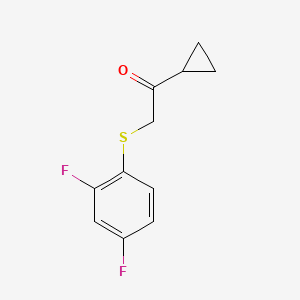

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
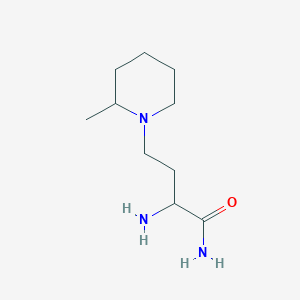
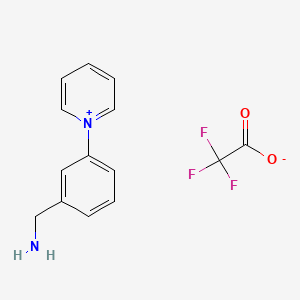
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
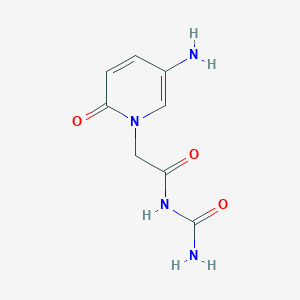
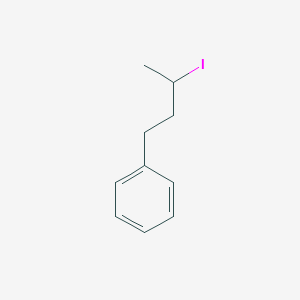
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)


